molecular formula C22H24N4O B2976055 N-(2-ethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 941923-84-8

N-(2-ethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B2976055
CAS No.: 941923-84-8
M. Wt: 360.461
InChI Key: DGDHSVGNYXFSQQ-UHFFFAOYSA-N
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Description

N-(4-Phenylbutan-2-yl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide (CAS 941934-26-5) is a synthetic compound featuring a piperidine-3-carboxamide core substituted with a quinoxalin-2-yl group and a branched 4-phenylbutan-2-yl chain. Its molecular formula is C₂₄H₂₈N₄O (MW: 388.5 g/mol), and its SMILES string is CC(CCc1ccccc1)NC(=O)C1CCCN(c2cnc3ccccc3n2)C1 .

Properties

IUPAC Name

N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-2-16-8-3-4-10-18(16)25-22(27)17-9-7-13-26(15-17)21-14-23-19-11-5-6-12-20(19)24-21/h3-6,8,10-12,14,17H,2,7,9,13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDHSVGNYXFSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline ring fused with a piperidine ring , which is further substituted with an ethylphenyl group and a carboxamide functional group . This unique structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoxaline moiety can intercalate into DNA, inhibiting replication and transcription processes, which is crucial in cancer treatment.
  • Enzyme Inhibition : The piperidine component may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways.
  • Cell Proliferation : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of quinoxaline, including this compound, possess significant anticancer properties. For instance, some analogs showed IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT-116 and MCF-7) .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Potential : There is emerging evidence suggesting that quinoxaline derivatives may serve as anti-inflammatory agents, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Chahal et al. (2023)Identified structure-activity relationships (SAR) that suggest modifications could enhance COX-II inhibition .
PMC6332220 (2015)Demonstrated that quinoxaline derivatives exhibited cytotoxic effects against tumor cells, surpassing the efficacy of standard chemotherapeutics like doxorubicin .
MDPI Review (2021)Discussed novel synthetic routes for quinoxaline derivatives with promising antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter N-(4-Phenylbutan-2-yl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide Hypothetical N-(2-Ethylphenyl) Analog (Inferred)
Substituent 4-Phenylbutan-2-yl (branched chain with terminal phenyl) 2-Ethylphenyl (aromatic ring with ethyl group)
Molecular Formula C₂₄H₂₈N₄O Likely C₂₃H₂₄N₄O (smaller due to shorter chain)
Molecular Weight 388.5 g/mol ~360–370 g/mol (estimated)
Polarity/Solubility Lower polarity (long aliphatic chain) Higher polarity (shorter chain, aromatic group)
Steric Effects Higher steric bulk (branched chain) Moderate steric hindrance

Key Observations:

Substituent Impact : The 4-phenylbutan-2-yl group introduces significant steric bulk and lipophilicity compared to a simpler 2-ethylphenyl group. This could influence binding affinity in biological targets, such as enzymes or receptors, where steric clashes or hydrophobic interactions are critical .

Quinoxaline Core: Both compounds retain the quinoxaline moiety, which is associated with intercalation into DNA/RNA or inhibition of kinases. Substituent variations may fine-tune selectivity or potency .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-ethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide?

The synthesis of piperidine-3-carboxamide derivatives typically involves coupling reactions between quinoxaline amines and activated carboxylic acids. For example, a general procedure involves dissolving 3-aminoquinoxaline derivatives in anhydrous DMF, followed by the addition of a carboxylic acid (e.g., 5-nitrofuran-2-carboxylic acid) under stirring at room temperature . Modifications to this protocol may include using coupling agents like HATU or EDCI to improve yields. Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) is critical to isolate the target compound with ≥95% purity .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

Solubility screening should be performed in polar aprotic solvents (e.g., DMSO) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Stability studies under physiological conditions (37°C, pH 7.4) over 24–72 hours can identify degradation products. For example, analogs like CCG-203971 show stability in DMSO but require -20°C storage to prevent decomposition . Differential scanning calorimetry (DSC) can further characterize thermal stability .

Q. What in vitro assays are suitable for preliminary activity screening?

Begin with cell viability assays (e.g., MTT or ATP-based assays) against disease-relevant cell lines (e.g., cancer or inflammatory models). For kinase inhibition studies, use enzymatic assays targeting kinases like ALK or ROS1, given structural similarities to inhibitors such as (R)-1-(2-((2-methoxy-4-(piperazin-1-yl)phenyl)amino)pyridin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide, which showed IC50 values in the nanomolar range . Include positive controls (e.g., known kinase inhibitors) to validate assay conditions.

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound’s binding affinity?

Perform docking simulations (e.g., AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., COVID-19 main protease or ALK kinase). Analyze binding poses to identify key interactions (e.g., hydrogen bonds with catalytic residues or π-π stacking with hydrophobic pockets). For example, virtual screening of quinoxaline derivatives achieved docking scores ranging from -8.0 to -11.1 kcal/mol, correlating with experimental IC50 values . Mutagenesis studies can validate predicted binding residues.

Q. What strategies address contradictory data between in vitro and in vivo efficacy?

Contradictions may arise from poor pharmacokinetics (PK) or off-target effects. Conduct ADME studies:

  • Bioavailability : Measure plasma concentration-time profiles in rodent models.
  • Metabolic stability : Use liver microsomes to identify major metabolites via LC-MS.
  • Tissue distribution : Radiolabel the compound for quantitative biodistribution analysis. For instance, analogs like avacopan (a piperidine-carboxamide drug) required formulation adjustments to improve oral bioavailability .

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target kinases?

Synthesize analogs with systematic modifications (e.g., substituents on the quinoxaline ring or piperidine nitrogen). Test selectivity across a kinase panel (e.g., Eurofins KinaseProfiler). For example, replacing the 2-ethylphenyl group with a 4-chlorophenyl moiety in CCG-203971 enhanced selectivity for fibrotic pathways . Pair SAR with computational models to prioritize synthetic targets.

Q. What experimental designs mitigate resistance mechanisms in long-term treatment studies?

Generate resistant cell lines via chronic exposure to sublethal doses. Perform whole-exome sequencing to identify mutations in target proteins (e.g., gatekeeper mutations in kinases). Co-crystal structures of the compound with mutant proteins can guide second-generation designs. For ALK inhibitors, combining with PROTACs (e.g., PROTACCYP1B1 degrader-1) has overcome resistance by degrading the target protein .

Methodological Notes

  • Data Validation : Always cross-verify computational predictions (e.g., docking scores) with experimental assays.
  • Quality Control : Purity ≥95% (HPLC) is essential for reproducible biological testing .
  • Ethical Compliance : Follow institutional guidelines for in vivo studies, including IACUC protocols.

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